Cas no 1102921-08-3 (3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid)
3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
- AKOS000179937
- EN300-766020
- 1102921-08-3
- 3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
-
- Inchi: 1S/C9H15NO3S/c1-6(2)3-8(11)10-5-14-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)
- InChI Key: QHWYQYXSHRLTCN-UHFFFAOYSA-N
- SMILES: S1CN(C(CC(C)C)=O)C(C(=O)O)C1
Computed Properties
- Exact Mass: 217.07726451g/mol
- Monoisotopic Mass: 217.07726451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 82.9Ų
3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-766020-0.05g |
3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid |
1102921-08-3 | 95.0% | 0.05g |
$407.0 | 2025-03-21 | |
| Enamine | EN300-766020-0.1g |
3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid |
1102921-08-3 | 95.0% | 0.1g |
$427.0 | 2025-03-21 | |
| Enamine | EN300-766020-0.25g |
3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid |
1102921-08-3 | 95.0% | 0.25g |
$447.0 | 2025-03-21 | |
| Enamine | EN300-766020-0.5g |
3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid |
1102921-08-3 | 95.0% | 0.5g |
$465.0 | 2025-03-21 | |
| Enamine | EN300-766020-1.0g |
3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid |
1102921-08-3 | 95.0% | 1.0g |
$485.0 | 2025-03-21 | |
| Enamine | EN300-766020-2.5g |
3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid |
1102921-08-3 | 95.0% | 2.5g |
$949.0 | 2025-03-21 | |
| Enamine | EN300-766020-5.0g |
3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid |
1102921-08-3 | 95.0% | 5.0g |
$1406.0 | 2025-03-21 | |
| Enamine | EN300-766020-10.0g |
3-(3-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid |
1102921-08-3 | 95.0% | 10.0g |
$2085.0 | 2025-03-21 |
3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid Related Literature
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic Acid: A Comprehensive Overview
The compound 3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 1102921-08-3) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound belongs to the class of thiazolidinones, which are known for their versatile applications in drug design and as intermediates in various chemical syntheses. The molecule's unique combination of functional groups—namely the thiazolidine ring, the carboxylic acid group, and the 3-methylbutanoyl substituent—renders it highly versatile and amenable to a wide range of chemical modifications.
Recent studies have highlighted the potential of thiazolidinones as bioactive agents in the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that analogs of 3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid exhibit potent anti-inflammatory and antioxidant properties, making them promising candidates for the treatment of chronic inflammatory diseases. Furthermore, the compound's ability to act as a chelating agent has been explored in the context of heavy metal detoxification, a critical area of research given the increasing environmental contamination by heavy metals.
The synthesis of 3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid typically involves multi-step reactions that leverage both classical organic chemistry techniques and modern catalytic methods. A common approach involves the condensation of a thioamide with a ketone or aldehyde derivative, followed by cyclization to form the thiazolidine ring. The introduction of the 3-methylbutanoyl group is achieved through acylation reactions, which are carefully optimized to ensure high yields and purity. Recent advancements in asymmetric catalysis have enabled the synthesis of enantiomerically enriched versions of this compound, opening new avenues for its application in chiral recognition and asymmetric synthesis.
In terms of applications, thiazolidinones like 3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid are widely used as building blocks in drug discovery programs. Their ability to form stable complexes with metal ions has made them valuable in designing metalloenzyme inhibitors and radiopharmaceuticals. Additionally, these compounds are being explored as potential candidates for targeted drug delivery systems due to their ability to undergo controlled degradation under specific physiological conditions.
From a structural perspective, the thiazolidine ring is a five-membered heterocycle containing sulfur and nitrogen atoms. This ring system is highly reactive and can undergo various transformations such as oxidation, reduction, and substitution reactions. The presence of the carboxylic acid group further enhances the molecule's versatility by allowing for additional functionalization via esterification or amidation reactions. The 3-methylbutanoyl substituent, on the other hand, contributes to the compound's lipophilicity and stability, making it suitable for applications that require both hydrophilic and hydrophobic interactions.
Recent computational studies have provided deeper insights into the electronic properties and reactivity patterns of thiazolidinones. Using density functional theory (DFT), researchers have mapped out the molecular orbitals responsible for the compound's reactivity towards nucleophilic attack and electrophilic substitution. These findings have been instrumental in guiding the design of more efficient synthetic routes and novel analogs with enhanced bioactivity.
In conclusion, 3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 1102921-08-3) stands out as a multifaceted organic compound with immense potential across diverse scientific disciplines. Its unique chemical structure, coupled with its versatile functional groups, positions it as a key player in modern drug discovery and materials science. As ongoing research continues to unravel its full spectrum of applications, this compound is poised to make significant contributions to advancing human health and environmental sustainability.
1102921-08-3 (3-(3-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)